

## Barium sulfite CAS number and IUPAC name

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An In-depth Technical Guide to Barium Sulfite for Researchers and Scientists

## Introduction

Barium sulfite, an inorganic compound with the chemical formula BaSO<sub>3</sub>, is a white, odorless powder or crystalline solid.[1][2][3] It is recognized in chemical databases with the CAS Number 7787-39-5.[1][3][4][5] The accepted IUPAC name for this compound is Barium sulfite, though it is also referred to as barium(2+); sulfite.[1][4][5] While it has specific industrial applications, it is crucial for researchers, particularly those in drug development, to distinguish it from the chemically similar but medically significant compound, barium sulfate (BaSO<sub>4</sub>). Barium sulfite is considered poisonous, whereas the highly insoluble barium sulfate is non-toxic and widely used as a radiocontrast agent in medical imaging.[3][6][7] This guide provides a comprehensive overview of barium sulfite's chemical properties, synthesis protocols, applications, and safety considerations.

## **Chemical and Physical Properties**

The fundamental properties of **barium sulfite** are summarized below. This data is essential for laboratory handling, experimental design, and understanding its chemical behavior.



Property	Value	Reference(s)
CAS Number	7787-39-5	[1][4][5]
IUPAC Name	Barium sulfite; barium(2+) sulfite	[1][4][5]
Synonyms	Barium sulphite, Sulfurous acid barium salt	[2][5][8]
Chemical Formula	BaSO₃	[1][3][4]
Molar Mass	217.39 g/mol	[3][5][9]
Appearance	White monoclinic crystals or powder	[1][2][4]
Density	4.44 g/cm <sup>3</sup>	[1][2]
Solubility in Water	0.0011 g/100 mL; Slightly soluble	[1][3][4]
Solubility in other solvents	Insoluble in ethanol and acetone	[1][2][8]
Decomposition	Decomposes upon heating (Decomposition temperature: 380-900 °C)	[1][2][8]

# **Synthesis and Experimental Protocols**

**Barium sulfite** is typically synthesized through precipitation reactions in an aqueous solution. Below are detailed methodologies for common laboratory preparations.

# Protocol 1: Synthesis via Precipitation from Barium Chloride

This method involves the reaction of a soluble barium salt with a soluble sulfite salt.[2][10]

Reaction: BaCl<sub>2</sub> (aq) + Na<sub>2</sub>SO<sub>3</sub> (aq) → BaSO<sub>3</sub> (s) + 2NaCl (aq)



#### Methodology:

- Preparation of Reactant Solutions:
  - Prepare a 0.5 M solution of barium chloride (BaCl<sub>2</sub>) by dissolving the appropriate amount in deionized water.
  - Prepare a 0.5 M solution of sodium sulfite (Na₂SO₃) by dissolving the appropriate amount in deionized water.

#### · Precipitation:

- Slowly add the sodium sulfite solution to the barium chloride solution under constant stirring.
- A white precipitate of **barium sulfite** will form immediately due to its low solubility.[10]
- Isolation and Purification:
  - Continue stirring for 30 minutes to ensure the completion of the reaction.
  - Separate the precipitate from the solution by vacuum filtration.
  - Wash the collected solid with deionized water to remove residual sodium chloride and other impurities.
  - Finally, wash with ethanol to facilitate drying.
- Drying:
  - Dry the purified barium sulfite in a desiccator or a low-temperature oven.

# Protocol 2: Synthesis from Barium Hydroxide and Sulfur Dioxide

This classical method involves bubbling sulfur dioxide gas through a solution of barium hydroxide.[2][10]



Reaction: Ba(OH)<sub>2</sub> (aq) + SO<sub>2</sub> (g)  $\rightarrow$  BaSO<sub>3</sub> (s) + H<sub>2</sub>O (l)

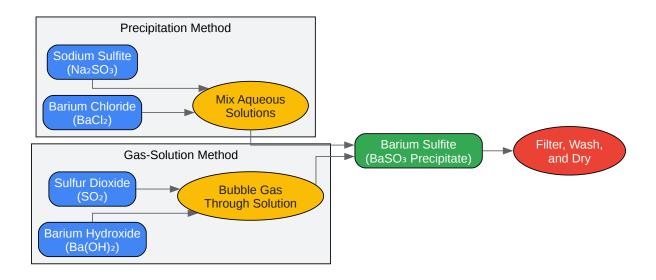
#### Methodology:

- Preparation of Barium Hydroxide Solution:
  - Prepare a saturated solution of barium hydroxide (Ba(OH)2) in deionized water.
- Reaction with Sulfur Dioxide:
  - Bubble sulfur dioxide (SO<sub>2</sub>) gas through the barium hydroxide solution. This should be performed in a well-ventilated fume hood.
  - A white precipitate of barium sulfite will form.
- · Isolation and Purification:
  - Once the precipitation is complete, stop the gas flow.
  - Isolate the solid product by vacuum filtration.
  - Wash the precipitate thoroughly with deionized water and then with ethanol.
- · Drying:
  - Dry the product in a desiccator.

### Role as an Intermediate

**Barium sulfite** is also an intermediate in the carbothermal reduction of barium sulfate to produce barium sulfide, a more water-soluble barium compound.[1][11] BaSO<sub>4</sub> + CO  $\rightarrow$  BaSO<sub>3</sub> + CO<sub>2</sub>





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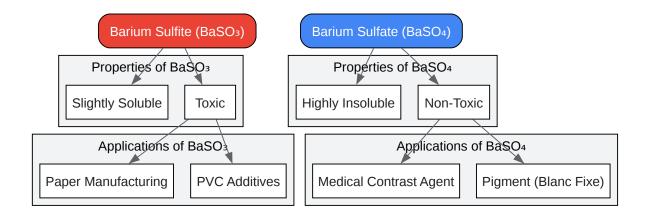
Caption: Laboratory synthesis pathways for **Barium Sulfite**.

## **Applications and Relevance in Research**

**Barium sulfite** has several established industrial uses, but its direct application in drug development is not documented, primarily due to its toxicity.[3]

- Industrial Applications: It is used in the manufacturing of paper, as a weighting material in oil-drilling operations, and as an additive in PVC formulations.[2][3][12] Its properties as a corrosion inhibitor also make it useful in petroleum additives.[12]
- Distinction from Barium Sulfate in Drug Development: It is critical to differentiate **barium sulfite** (BaSO<sub>3</sub>) from barium sulfate (BaSO<sub>4</sub>). Barium sulfate is exceptionally insoluble in water, which renders it non-toxic and safe for medical use.[6][7] Consequently, barium sulfate is widely used as a radiocontrast agent to enhance the visibility of the gastrointestinal tract in X-ray and CT imaging.[6][13][14] **Barium sulfite** does not share this application.





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Caption: Barium Sulfite vs. Barium Sulfate: Properties and Applications.

## Safety and Handling

Given that **barium sulfite** is poisonous, strict safety protocols must be followed during its handling and disposal.[3]

- Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and appropriate protective clothing.[15]
- Handling: Handle in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, which cause it to decompose and release sulfur dioxide gas.[3][15]
- First Aid Measures:
  - Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[15]



- Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[15]
- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

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